molecular formula C16H11BrN4O3 B10895721 3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile

3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B10895721
M. Wt: 387.19 g/mol
InChI Key: MPOCZKRCCQDDEQ-UHFFFAOYSA-N
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Description

3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl-containing compounds, while reduction might yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study and development.

Properties

Molecular Formula

C16H11BrN4O3

Molecular Weight

387.19 g/mol

IUPAC Name

3-amino-1-[5-[(2-bromophenoxy)methyl]furan-2-carbonyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C16H11BrN4O3/c17-12-3-1-2-4-13(12)23-9-11-5-6-14(24-11)16(22)21-8-10(7-18)15(19)20-21/h1-6,8H,9H2,(H2,19,20)

InChI Key

MPOCZKRCCQDDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)N3C=C(C(=N3)N)C#N)Br

Origin of Product

United States

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